4,4,4-Trifluoro-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)butan-1-one
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Overview
Description
4,4,4-Trifluoro-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)butan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl groups, a piperidine ring, and a pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)butan-1-one typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Introduction of the Pyridazine Moiety: The pyridazine ring is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with a pyridazine derivative.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide under specific conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridazine rings, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4,4,4-Trifluoro-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Known for its use in organic synthesis and as a ligand in coordination chemistry.
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: Utilized in similar applications due to its structural similarity.
Uniqueness
4,4,4-Trifluoro-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)butan-1-one is unique due to the presence of both the trifluoromethyl group and the pyridazine moiety, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
4,4,4-trifluoro-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O2/c1-11-2-3-13(20-19-11)23-10-12-5-8-21(9-6-12)14(22)4-7-15(16,17)18/h2-3,12H,4-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHPYHPBZYSMEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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